7-amino-1H-3,1-benzothiazine-2,4-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-1H-3,1-benzothiazine-2,4-dithione is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of an amino group at the 7th position and two sulfur atoms at the 2nd and 4th positions, forming a dithione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1H-3,1-benzothiazine-2,4-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with carbon disulfide and an amine, followed by cyclization to form the benzothiazine ring . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of benzothiazine derivatives generally involves scalable processes that can be adapted for large-scale production. These methods often utilize readily available starting materials and standard organic synthesis techniques to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-amino-1H-3,1-benzothiazine-2,4-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithione moiety to dithiol, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiol derivatives.
Substitution: Various substituted benzothiazine derivatives, depending on the nucleophile used.
Scientific Research Applications
7-amino-1H-3,1-benzothiazine-2,4-dithione has found applications in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein interactions.
Industry: Its chemical properties make it useful in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-amino-1H-3,1-benzothiazine-2,4-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its dithione moiety can participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-3,1-benzothiazin-4-one: Similar in structure but with an oxygen atom replacing one of the sulfur atoms.
7-amino-1,2,3,4-tetrahydroquinazoline-2,4-dithione: Shares the dithione moiety but differs in the ring structure.
Uniqueness
7-amino-1H-3,1-benzothiazine-2,4-dithione is unique due to its specific arrangement of sulfur atoms and the presence of an amino group at the 7th position. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
851330-18-2 |
---|---|
Molecular Formula |
C8H6N2S3 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
7-amino-1H-3,1-benzothiazine-2,4-dithione |
InChI |
InChI=1S/C8H6N2S3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,9H2,(H,10,12) |
InChI Key |
JNDMTKGKDICUEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=S)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.